molecular formula C12H24O B14470944 2-Methylundec-4-en-2-ol CAS No. 72483-57-9

2-Methylundec-4-en-2-ol

Cat. No.: B14470944
CAS No.: 72483-57-9
M. Wt: 184.32 g/mol
InChI Key: ZAMSSQILHKPEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylundec-4-en-2-ol is an organic compound with the molecular formula C12H24O. It is a branched hydrocarbon with an alcohol functional group and an alkene group. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylundec-4-en-2-ol can be synthesized through several methods. One common synthetic route involves the hydroboration-oxidation of 2-methylundec-4-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction conditions usually involve low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of 2-methylundec-4-en-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under controlled pressure and temperature conditions. The hydrogenation reaction selectively reduces the carbonyl group to an alcohol while preserving the alkene group.

Chemical Reactions Analysis

Types of Reactions

2-Methylundec-4-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The alkene group can be reduced to an alkane using hydrogen gas (H2) in the presence of a metal catalyst such as platinum (Pt) or palladium (Pd).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with platinum (Pt) or palladium (Pd) catalysts.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: 2-Methylundec-4-en-2-one.

    Reduction: 2-Methylundecane.

    Substitution: 2-Methylundec-4-en-2-chloride or 2-Methylundec-4-en-2-bromide.

Scientific Research Applications

2-Methylundec-4-en-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: It serves as a model compound for studying the metabolism of branched hydrocarbons and alcohols in biological systems.

    Medicine: Research is being conducted on its potential use as a precursor for pharmaceuticals and bioactive compounds.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methylundec-4-en-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The alkene group can undergo addition reactions with electrophiles, leading to the formation of new chemical bonds. These interactions can modulate various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

2-Methylundec-4-en-2-ol can be compared with other similar compounds, such as:

    10-Methylundec-2-en-4-olide: This compound has a similar molecular structure but contains a lactone ring instead of an alcohol group.

    2-Methylundec-4-en-2-one: This compound is the oxidized form of this compound, with a ketone group instead of an alcohol group.

    2-Methylundecane: This compound is the fully reduced form of this compound, with an alkane group instead of an alkene and alcohol group.

Properties

CAS No.

72483-57-9

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2-methylundec-4-en-2-ol

InChI

InChI=1S/C12H24O/c1-4-5-6-7-8-9-10-11-12(2,3)13/h9-10,13H,4-8,11H2,1-3H3

InChI Key

ZAMSSQILHKPEBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCC(C)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.